molecular formula C12H17N3O4 B3807730 2-[(2-METHYLIMIDAZOL-1-YL)METHYL]ANILINE CARBONIC ACID HYDRATE

2-[(2-METHYLIMIDAZOL-1-YL)METHYL]ANILINE CARBONIC ACID HYDRATE

Cat. No.: B3807730
M. Wt: 267.28 g/mol
InChI Key: VMGRZBPNCCOZQC-UHFFFAOYSA-N
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Description

2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate is a complex organic compound that features an imidazole ring, a methyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate typically involves the condensation of 2-methylimidazole with benzylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and efficiency. The industrial synthesis may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole ring and aniline moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various imidazole and aniline derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    Benzylamine: An aniline derivative that shares structural similarities.

    Imidazole: The parent compound of the imidazole family.

Uniqueness

2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

carbonic acid;2-[(2-methylimidazol-1-yl)methyl]aniline;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.CH2O3.H2O/c1-9-13-6-7-14(9)8-10-4-2-3-5-11(10)12;2-1(3)4;/h2-7H,8,12H2,1H3;(H2,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGRZBPNCCOZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=CC=C2N.C(=O)(O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-METHYLIMIDAZOL-1-YL)METHYL]ANILINE CARBONIC ACID HYDRATE
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